(4-Bromo-5-chlorothiophen-2-yl)boronic acid

Descripción general

Descripción

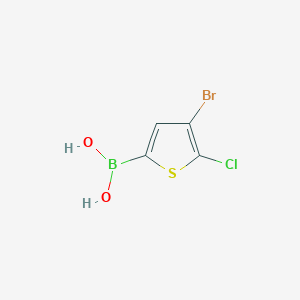

(4-Bromo-5-chlorothiophen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C4H3BBrClO2S and a molecular weight of 241.3 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a thiophene ring, which is further functionalized with a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-chlorothiophen-2-yl)boronic acid typically involves the bromination and chlorination of thiophene, followed by the introduction of the boronic acid group. One common method involves the following steps:

Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Chlorination: The brominated thiophene is then chlorinated using chlorine gas or a chlorinating agent like sulfuryl chloride.

Boronic Acid Introduction: The resulting 4-bromo-5-chlorothiophene is treated with a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromo-5-chloroth

Actividad Biológica

(4-Bromo-5-chlorothiophen-2-yl)boronic acid is an organoboron compound notable for its unique structure, which combines a boronic acid functional group with a thiophene ring substituted with bromine and chlorine. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

- Molecular Formula : C₄H₃BBrClO₂S

- Molecular Weight : 241.29 g/mol

The presence of halogen substituents (bromine and chlorine) on the thiophene ring enhances the compound's reactivity and potential biological activity compared to other similar compounds.

1. Antibacterial Activity

Several studies have highlighted the antibacterial properties of this compound. For instance, it has been shown to exhibit significant activity against Escherichia coli at concentrations of approximately 6.50 mg/mL . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

2. Anticancer Activity

Research indicates that boronic acids, including this compound, possess anticancer properties. A derivative synthesized from phenyl boronic acid demonstrated a high cytotoxic effect on cancer cell lines, such as MCF-7, with an IC50 value of 18.76 ± 0.62 µg/mL . This suggests that modifications to the boronic acid structure can enhance its selectivity and efficacy against cancer cells.

3. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. It showed moderate acetylcholinesterase activity (IC50: 115.63 ± 1.16 µg/mL) and high butyrylcholinesterase inhibition (IC50: 3.12 ± 0.04 µg/mL), indicating potential applications in neurodegenerative disease treatments . Additionally, it exhibited significant antiurease activity (IC50: 1.10 ± 0.06 µg/mL), which could be relevant in managing urease-related conditions.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Bromobenzeneboronic Acid | Arylboronic Acid | Lacks sulfur; used extensively in pharmaceutical synthesis. |

| 5-Chloro-2-thiopheneboronic Acid | Arylboronic Acid | Similar thiophene structure but different substitution pattern. |

| 3-Bromothiopheneboronic Acid | Arylboronic Acid | Different position of bromine; used in electronic materials. |

| 4-Iodothiopheneboronic Acid | Arylboronic Acid | Iodine substitution enhances reactivity; valuable for coupling reactions. |

The structural uniqueness of this compound lies in the combination of both bromine and chlorine substituents, which influences its reactivity and biological activity compared to other boronic acids.

Case Studies and Research Findings

- Synthesis and Characterization : Recent studies have focused on synthesizing derivatives of this compound through various methods, often employing Suzuki-Miyaura cross-coupling reactions to create complex organic molecules with potential therapeutic effects.

- Antioxidant Properties : In addition to antibacterial and anticancer activities, the compound has been assessed for antioxidant capabilities using methods like ABTS cation radical scavenging, demonstrating significant potential in reducing oxidative stress .

- Histological Evaluations : Histological analysis of formulations containing boronic acid derivatives showed no significant toxic effects on healthy cell lines, indicating a favorable safety profile for therapeutic applications .

Aplicaciones Científicas De Investigación

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (4-Bromo-5-chlorothiophen-2-yl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of biaryl compounds.

Example Case Study :

In a study focusing on organic sensitizers, this compound was utilized to synthesize benzotriazole-containing compounds. These compounds are essential in developing organic light-emitting diodes (OLEDs) and photovoltaic devices .

Synthesis of Functionalized Thiophenes

The compound is also instrumental in synthesizing various functionalized thiophenes, which are important in pharmaceuticals and agrochemicals. The introduction of boronic acid functionality allows for further modifications, enhancing the biological activity of the resulting compounds.

Example Case Study :

Research demonstrated that using this compound as a building block led to the successful synthesis of novel thiophene derivatives with enhanced anti-cancer properties .

Microwave-Assisted Reactions

Microwave-assisted reactions employing this compound have shown significant improvements in reaction times and yields compared to traditional heating methods. This technique is particularly advantageous for synthesizing complex organic molecules efficiently.

Example Case Study :

A study reported that microwave-assisted Sonogashira reactions using this boronic acid yielded ethynylarylboronates with high efficiency, demonstrating its utility in rapid synthetic protocols .

Data Table: Summary of Applications

Propiedades

IUPAC Name |

(4-bromo-5-chlorothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BBrClO2S/c6-2-1-3(5(8)9)10-4(2)7/h1,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCBZQPAPDRGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)Cl)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BBrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675122 | |

| Record name | (4-Bromo-5-chlorothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-72-9 | |

| Record name | (4-Bromo-5-chlorothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.